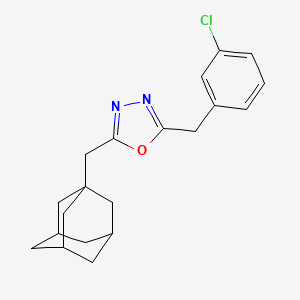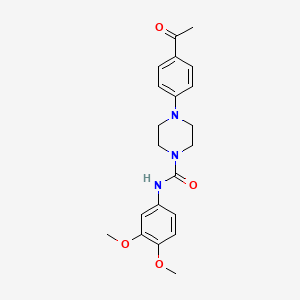
4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide
Descripción general
Descripción
4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an acetylphenyl group and a dimethoxyphenyl group attached to a piperazine ring, which is further connected to a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the acetylphenyl group: This step involves the acylation of the piperazine ring with 4-acetylphenyl chloride in the presence of a base such as triethylamine.
Attachment of the dimethoxyphenyl group: The final step involves the coupling of the intermediate with 3,4-dimethoxyphenyl isocyanate to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-(4-carboxyphenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide.
Reduction: 4-(4-hydroxyphenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The acetylphenyl and dimethoxyphenyl groups may contribute to the binding affinity and selectivity of the compound. The piperazine ring can act as a spacer, positioning the functional groups in an optimal orientation for interaction with the target.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-acetylphenyl)piperazine-1-carboxamide: Lacks the dimethoxyphenyl group, which may affect its binding properties and biological activity.
N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide: Lacks the acetylphenyl group, which may influence its chemical reactivity and pharmacological profile.
4-(4-methoxyphenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide: Contains a methoxy group instead of an acetyl group, which may alter its chemical and biological properties.
Uniqueness
4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide is unique due to the presence of both acetylphenyl and dimethoxyphenyl groups, which can confer distinct chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a versatile compound in various research applications.
Propiedades
IUPAC Name |
4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-15(25)16-4-7-18(8-5-16)23-10-12-24(13-11-23)21(26)22-17-6-9-19(27-2)20(14-17)28-3/h4-9,14H,10-13H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZZJBOOLYLWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


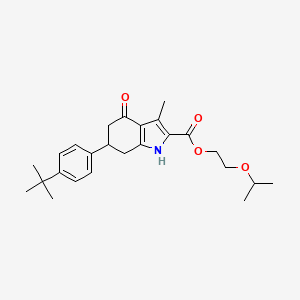

![1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE](/img/structure/B4747311.png)
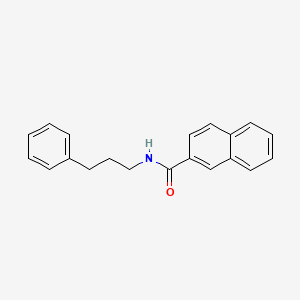
![1-[(cyclohexylmethyl)amino]propan-2-ol hydrochloride](/img/structure/B4747320.png)
![3,4,7-trimethyl-2-[3-(trifluoromethyl)phenyl]-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B4747328.png)
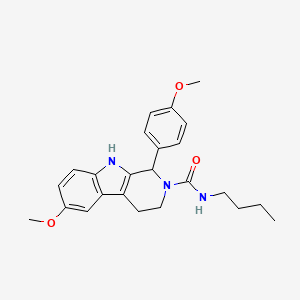
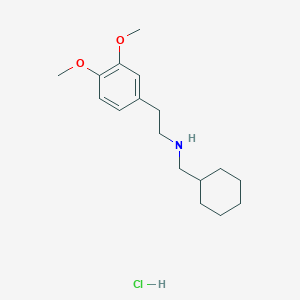
![N-(3-acetylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4747338.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4747345.png)
![6-bromo-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4747346.png)
![1-[4-(4-methylphenoxy)butanoyl]pyrrolidine](/img/structure/B4747348.png)
